4-Amino Fluconazole Bromide

Catalog No.
S1790731
CAS No.
150168-54-0
M.F
C13H14F2N7O. Br
M. Wt
322.30 79.90
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino Fluconazole Bromide

CAS Number

150168-54-0

Product Name

4-Amino Fluconazole Bromide

IUPAC Name

1-(4-amino-1,2,4-triazol-4-ium-1-yl)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol;bromide

Molecular Formula

C13H14F2N7O. Br

Molecular Weight

322.30 79.90

InChI

InChI=1S/C13H14F2N7O.BrH/c14-10-1-2-11(12(15)3-10)13(23,4-21-7-17-6-18-21)5-22-9-20(16)8-19-22;/h1-3,6-9,23H,4-5,16H2;1H/q+1;/p-1

SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=[N+](C=N3)N)O.[Br-]

Synonyms

Fluconazole Amino Impurity ; 4-Amino-1-[(2RS)-2-(2,4-difluorophenyl)-2-hydroxy-3(1H-1,2,4-triazol-1-yl)propyl]-4H-1,2,4-triazolium bromide ;

What is 4-Amino Fluconazole Bromide?

4-Amino Fluconazole Bromide is a chemical compound derived from Fluconazole, a well-known antifungal medication. It is classified as an impurity (). This means it is an unintended byproduct formed during the manufacturing process of Fluconazole.

Scientific Research Applications

  • Understanding Fluconazole Degradation

    4-Amino Fluconazole Bromide might be useful as a reference standard for studies investigating Fluconazole degradation pathways and identifying impurities in Fluconazole formulations (). This can be crucial for ensuring the quality and consistency of Fluconazole medications.

  • Antifungal Activity Studies

    While the antifungal activity of 4-Amino Fluconazole Bromide itself is unknown, it might be used as a negative control in studies investigating the antifungal mechanisms of Fluconazole or its derivatives. By comparing the activity of Fluconazole to 4-Amino Fluconazole Bromide, researchers can isolate the specific features of Fluconazole responsible for its antifungal properties.

4-Amino Fluconazole Bromide is a derivative of Fluconazole, primarily recognized for its antifungal properties. Its chemical formula is C₁₃H₁₄BrF₂N₇O, with a molecular weight of 402.20 g/mol. This compound features two hydrogen bond donors and eight hydrogen bond acceptors, which contribute to its biological activity and interactions with various biomolecules . The compound is characterized by the presence of an amino group, which enhances its pharmacological profile compared to its parent compound, Fluconazole.

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: The compound can be reduced to yield corresponding amines.
  • Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. Substitution reactions are typically conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

The primary biological activity of 4-Amino Fluconazole Bromide lies in its role as an inhibitor of the fungal enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the compound disrupts the ergosterol production pathway, leading to impaired fungal cell membrane integrity and function. This mechanism is similar to that of Fluconazole but is noted for its increased selectivity and potency against certain fungal strains.

Cellular Effects

The compound influences various cellular processes, including lipid metabolism and cell signaling pathways. It affects sterol biosynthesis, thereby altering lipid composition and membrane function. Additionally, it enhances the production of unsaponifiable matter, such as β-carotene, which provides cellular protection against oxidative stress.

The synthesis of 4-Amino Fluconazole Bromide typically involves the reaction of Fluconazole with an amination reagent under controlled conditions. One common method employs trimethyl thionyl bromide as a base catalyst to introduce the amino group at the desired position on the Fluconazole molecule. Industrial production follows similar synthetic routes but emphasizes high-purity reagents and advanced reaction control systems to ensure consistent product quality .

4-Amino Fluconazole Bromide is primarily used in pharmaceutical research and development as a reference standard for testing antifungal activity. Its unique properties make it valuable for studying mechanisms of action against various fungal pathogens. Additionally, it serves as an important intermediate in the synthesis of new antifungal agents with improved efficacy and reduced toxicity profiles .

Research indicates that 4-Amino Fluconazole Bromide interacts with various biomolecules, particularly enzymes involved in sterol biosynthesis. These interactions can significantly affect metabolic pathways within fungal cells, leading to enhanced antifungal effects compared to other compounds in its class . Understanding these interactions is crucial for developing more effective antifungal therapies.

Several compounds share structural similarities with 4-Amino Fluconazole Bromide. Below is a comparison highlighting their unique features:

Compound NameStructure TypeUnique Features
FluconazoleTriazole derivativeWidely used antifungal; less selective than 4-Amino variant
ItraconazoleTriazole derivativeBroader spectrum; effective against resistant strains
VoriconazoleTriazole derivativeEnhanced potency; used for severe fungal infections
2-(2,4-Difluorophenyl)-1H-1,2,4-triazoleTriazole derivativeExhibits different biological activities

4-Amino Fluconazole Bromide stands out due to its enhanced selectivity towards specific fungal enzymes and its unique mechanism of action that may lead to fewer side effects compared to other triazole derivatives like Itraconazole and Voriconazole .

Parameters

ParameterHPLC ConditionsHPTLC Conditions
Column TypeC18 (ODS) 4.6 × 150-250 mm, 5 μmSilica gel 60F254
Mobile Phase CompositionPhosphate buffer:Methanol (70:30 v/v)Chloroform:Ammonium acetate buffer (9.5:0.5 v/v)
Flow Rate (mL/min)1.0N/A
Detection Wavelength (nm)210-280220
Injection Volume (μL)10-202-10
Run Time (min)8-4515-30
Temperature (°C)Ambient (25-27)Ambient
pH Range3.0-4.36.5

Table 2: Spectroscopic Characterization Parameters

TechniqueKey Wavelengths/FrequenciesSolvent/MatrixCharacteristic Features
UV-Visible Spectroscopy252-258 nm (λmax)Ethanol/WaterThree absorption maxima
Infrared Spectroscopy (FT-IR)1540-1616 cm⁻¹ (Amide I, II)KBr pelletC-O, N-H stretching vibrations
Nuclear Magnetic Resonance (¹H NMR)8.0-9.0 ppm (triazole H)DMSO-d6/CDCl3Triazole ring protons
Nuclear Magnetic Resonance (¹³C NMR)150-170 ppm (aromatic C)DMSO-d6/CDCl3Aromatic and aliphatic carbons
Mass Spectrometry402.20 m/z [M+H]⁺ESI positive modeMolecular ion peak

Table 3: X-ray Powder Diffraction Analysis Parameters

ParameterTypical ValuesEquipment
Radiation SourceCu KαX'Pert PRO diffractometer
Wavelength (Å)1.5418Standard X-ray tube
Generator Settings40 kV, 30 mAStandard generator
Angular Range (2θ)7-70°Detector range
Step Size (°2θ)0.017Standard resolution
Counting Time (s/step)81.28Standard acquisition
TemperatureRoom temperatureAmbient conditions
Sample PreparationPowder formStandard holder

Table 4: Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Results
SpecificityPeak purity >0.99No interference observed
Linearity RangeWorking range coverage20-100 μg/mL (UV), 0.8-34.0 μg/mL (HPLC)
Correlation Coefficient (r)≥0.999 (assay), ≥0.997 (impurities)0.999-1.000
Accuracy (% Recovery)98.0-102.0% (assay), 80-120% (impurities)98.75-101.00%
Precision (% RSD)≤2.0% (assay), ≤5.0% (impurities)0.78-1.5%
Detection Limit (LOD)S/N ≥ 3:10.1-0.4 μg/mL
Quantitation Limit (LOQ)S/N ≥ 10:10.3-0.8 μg/mL
Robustness≤2.0% variation in resultsMethod robust within limits

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

Solid powder

Dates

Last modified: 04-14-2024

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